molecular formula C18H18ClN3O4 B11828703 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B11828703
M. Wt: 375.8 g/mol
InChI Key: PDIDPGOWDWQTLZ-UHFFFAOYSA-N
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Description

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a chlorine atom attached to the pyrido[4,3-D]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.

    Cyclization: The key step involves the cyclization of these derivatives to form the pyrido[4,3-D]pyrimidine core.

    Substitution Reactions: The benzyl and ethyl groups are introduced through substitution reactions, often using benzyl chloride and ethyl bromide as reagents.

    Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrido[4,3-D]pyrimidine derivatives.

Scientific Research Applications

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine

Uniqueness

6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the chlorine atom, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

6-O-benzyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate

InChI

InChI=1S/C18H18ClN3O4/c1-2-25-16(23)15-13-10-22(9-8-14(13)20-17(19)21-15)18(24)26-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

PDIDPGOWDWQTLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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